molecular formula C12H7F2IO B8351470 1,4-Difluoro-2-(4-iodophenoxy)benzene

1,4-Difluoro-2-(4-iodophenoxy)benzene

Cat. No.: B8351470
M. Wt: 332.08 g/mol
InChI Key: XQSXPUZRTUULPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Difluoro-2-(4-iodophenoxy)benzene is a useful research compound. Its molecular formula is C12H7F2IO and its molecular weight is 332.08 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H7F2IO

Molecular Weight

332.08 g/mol

IUPAC Name

1,4-difluoro-2-(4-iodophenoxy)benzene

InChI

InChI=1S/C12H7F2IO/c13-8-1-6-11(14)12(7-8)16-10-4-2-9(15)3-5-10/h1-7H

InChI Key

XQSXPUZRTUULPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=CC(=C2)F)F)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a 250 mL 4-necked round-bottom flask, was placed 4-(2,5-difluorophenoxy)-aniline (9 g, 40.69 mmol, 1.00 equiv), hydrogen chloride (37%) (10.2 g, 100 mmol, 2.5 equiv) and water (20 mL). A solution of NaNO2 (3.1 g, 44.93 mmol, 1.10 equiv) in water (10 mL) was added dropwise with stirring at 0° C. over 5 min. After stirring at 0° C. for 30 min., the mixture was added into a solution of NaI (18 g, 120.00 mmol, 3.0 equiv) in water (20 mL) dropwise with stirring at 25° C. The resulting solution was stirred for 12 h at 25° C. and then extracted with ethyl acetate and the organic layers combined. The combined organics were washed with water and brine, dried over anhydrous sodium sulfate and concentrated under vacuum to give 10.5 g (78%) of 1,4-difluoro-2-(4-iodophenoxy)benzene as brown oil.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step Two
Name
Quantity
3.1 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
18 g
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five

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